3-(Trimethylsilyl)-1,2-propanediol

Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org In the same year, they also prepared tetraethylsilane. sbfchem.comsbfchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. Kipping's research, which spanned over several decades, involved the synthesis of numerous alkyl and aryl silanes using Grignard reagents and led to the preparation of the first silicone oligomers and polymers. wikipedia.orglongdom.org He also coined the term "silicone" in 1904. wikipedia.org

A significant leap in the industrial availability of organosilicon compounds occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller. longdom.org This process, involving the reaction of silicon with methyl chloride catalyzed by copper, enabled the large-scale production of methylchlorosilanes, which are key precursors to silicones. longdom.org Since then, the field has expanded dramatically, with organosilicon compounds finding applications in nearly every industrial and scientific sector. sbfchem.com

Fundamental Principles of Carbon-Silicon Bonding in Organic Synthesis

The chemistry of organosilicon compounds is largely dictated by the nature of the carbon-silicon (C-Si) bond. Compared to the carbon-carbon (C-C) bond, the C-Si bond is longer and weaker. wikipedia.org A crucial difference lies in the electronegativity of the two elements; with carbon being more electronegative (2.55) than silicon (1.90), the C-Si bond is polarized with a partial positive charge on the silicon atom (Siδ+) and a partial negative charge on the carbon atom (Cδ-). wikipedia.orglongdom.org

This inherent polarity makes the silicon atom susceptible to nucleophilic attack. wikipedia.org The strength of single bonds from silicon to electronegative elements, particularly oxygen, is notably high. wikipedia.org While unstrained silicon-carbon bonds are generally stable towards oxygen and water under ambient conditions, they can be cleaved under specific circumstances. wikipedia.org For instance, some strong acids can cause protodesilylation of arylsilanes and even some alkylsilanes. wikipedia.org The activation of the silicon-carbon bond towards electrophilic cleavage can be enhanced by the formation of penta- and hexa-coordinate silicon species. nih.gov

Significance of Diol Functionalities in Synthetic Transformations

Diols, or glycols, are organic compounds containing two hydroxyl groups. wikipedia.org This functional group pairing is prevalent in organic chemistry, and diols are crucial intermediates and building blocks in numerous synthetic transformations. wikipedia.orgyoutube.com They can be prepared through various methods, including the reduction of diketones and the dihydroxylation of alkenes. chemistrysteps.com

Diols participate in a wide range of reactions characteristic of alcohols, such as conversion to halides, acting as nucleophiles, and oxidation to carbonyl compounds. chemistrysteps.com For example, ethylene (B1197577) glycol is a key co-monomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyurethanes. wikipedia.orgchemistrysteps.com Diols are also widely used as protecting groups for aldehydes and ketones, forming cyclic acetals that are stable under many reaction conditions. wikipedia.orgchemistrysteps.com

Overview of 3-(Trimethylsilyl)-1,2-propanediol as a Key Organosilicon Diol

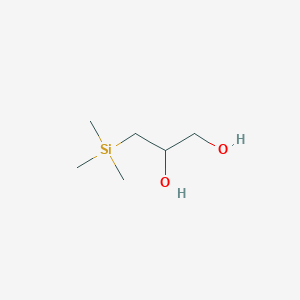

This compound is a specific organosilicon diol that combines the features of both an organosilane and a vicinal diol. Its structure incorporates a trimethylsilyl (B98337) group attached to a propanediol (B1597323) backbone.

| Property | Value |

| CAS Number | 119235-89-1 |

| Molecular Formula | C₆H₁₆O₂Si |

| Molecular Weight | 148.28 g/mol |

Table 1: Chemical Properties of this compound. cymitquimica.comscbt.com

Organosilicon compounds have found widespread use across various scientific and industrial domains. encyclopedia.pub They are fundamental in the production of silicones, which are used as sealants, adhesives, coatings, and antifoamers. wikipedia.orgencyclopedia.pub In organic synthesis, organosilicon reagents are invaluable. researchgate.net For instance, silyl (B83357) ethers are common protecting groups for alcohols, and organosilyl chlorides are important commodity chemicals. encyclopedia.pub The unique reactivity of the C-Si bond allows for a variety of transformations, making organosilicon compounds versatile intermediates in the synthesis of complex organic molecules. researchgate.netlkouniv.ac.in Their applications also extend to agriculture, where they are used as adjuvants with herbicides and fungicides, and to the pharmaceutical industry. encyclopedia.publookchem.com

Vicinal diols, also known as 1,2-diols, are compounds where the two hydroxyl groups are attached to adjacent carbon atoms. wikipedia.orgfiveable.me This specific arrangement imparts unique chemical properties and reactivity. A characteristic reaction of vicinal diols is oxidative cleavage, where the carbon-carbon bond between the hydroxyl-bearing carbons is broken upon treatment with reagents like periodic acid (HIO₄), resulting in the formation of two carbonyl groups. doubtnut.comyoutube.com This reaction is often used for analytical purposes to determine the structure of the diol. doubtnut.com

The proximity of the two hydroxyl groups can also lead to the formation of intramolecular hydrogen bonds, which can influence the physical and chemical properties of the molecule. fiveable.me Vicinal diols are important intermediates in various synthetic pathways, including the synthesis of sugars and other valuable chemicals. fiveable.me They can be synthesized from alkenes via dihydroxylation reactions using reagents like osmium tetroxide or potassium permanganate. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-9(2,3)5-6(8)4-7/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKKKKDUZKUFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399379 | |

| Record name | 3-(Trimethylsilyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119235-89-1 | |

| Record name | 3-(Trimethylsilyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Trimethylsilyl 1,2 Propanediol and Its Congeners

Retrosynthetic Analysis and Key Precursors for 3-(Trimethylsilyl)-1,2-propanediol

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. e3s-conferences.orgprinceton.edu It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. e3s-conferences.orgprinceton.edu The main goal is to reduce the complexity of the target molecule. princeton.edu

For this compound, a primary disconnection can be made at the carbon-silicon bond, suggesting a silylation reaction as a key step. This leads to a propanediol (B1597323) derivative as a key precursor. Another logical disconnection is at the C1-C2 diol, which can be formed from an alkene precursor through dihydroxylation. This retrosynthetic approach identifies key precursors such as:

Allyl trimethylsilane: This precursor can undergo dihydroxylation to form the target diol.

3-Chloro-1,2-propanediol (B139630): Silylation of this precursor at the C3 position would yield the desired product.

Glycerol (B35011) derivatives: Selective silylation of glycerol could also provide a route to this compound.

Direct and Stepwise Synthesis Approaches

A variety of methods have been developed for the synthesis of this compound, ranging from direct, one-pot reactions to more elaborate stepwise procedures.

Sequential Silylation and Oxidation Procedures

A common and effective strategy involves the sequential silylation of a suitable precursor followed by an oxidation reaction. nih.gov This approach offers good control over the introduction of both the silyl (B83357) group and the diol functionality.

One such method begins with the hydrosilylation of an alkyne, which creates a vinylsilane intermediate. nih.gov This intermediate can then undergo oxidation to introduce the desired oxygen functionalities. nih.gov For example, the ruthenium-catalyzed hydrosilylation of a propargylic alcohol can be followed by diastereoselective epoxidation and subsequent ring-opening to yield the diol. nih.gov

A three-component reaction has been developed to synthesize E-vinyl silyl anti-1,2-diols through sequential chemicalbook.comnih.gov-O-to-O and chemicalbook.comnih.gov-C-to-O silyl migrations. bohrium.com This method involves the reaction of a geminal bis(silyl) allyl silyl ether, an aldehyde, and an electrophile. bohrium.com

Transition Metal-Catalyzed Dehydrogenative C-H Silylation

Transition metal-catalyzed dehydrogenative C-H silylation has emerged as a powerful tool for the formation of carbon-silicon bonds. This method allows for the direct silylation of C-H bonds, offering an atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principle suggests its potential applicability. The reaction typically involves a metal catalyst that activates a C-H bond, allowing for the insertion of a silyl group from a hydrosilane reagent.

Condensation Reactions with Silicon Reagents

Condensation reactions involving silicon reagents are another viable route for the synthesis of silylated compounds. leapchem.com Silylation can be achieved by reacting a compound containing an active hydrogen with a silylating agent. researchgate.net A common method involves the use of chlorosilanes in the presence of a base. researchgate.net For instance, reacting a suitable propanediol precursor with trimethylsilyl (B98337) chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would lead to the formation of this compound. researchgate.net The choice of silylating agent and reaction conditions can be tailored to achieve the desired product with high efficiency. researchgate.net

Stereoselective and Asymmetric Synthesis of Chiral Trimethylsilyl Propanediols

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. tdl.org Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule. tdl.org

Enantioselective Preparation via Chiral Catalysis

Chiral catalysts play a crucial role in asymmetric synthesis, enabling the formation of a specific stereoisomer. nih.gov In the context of synthesizing chiral trimethylsilyl propanediols, chiral catalysts can be employed in various key steps.

For instance, asymmetric dihydroxylation of a silylated alkene precursor using a chiral osmium catalyst can lead to the formation of an enantioenriched diol. nih.gov Similarly, the use of chiral ligands in transition metal-catalyzed reactions, such as hydrosilylation or C-H silylation, can induce stereoselectivity. nih.gov

Another approach involves the use of chiral auxiliaries. tdl.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.org For example, a chiral auxiliary can be attached to a precursor molecule, directing the subsequent silylation or oxidation step to occur from a specific face of the molecule, thereby generating a single enantiomer of the product. rsc.org The auxiliary is then removed in a later step.

The development of new chiral catalysts and asymmetric synthetic methodologies continues to be an active area of research, with the goal of achieving high enantioselectivity under mild and efficient reaction conditions. mdpi.com

Diastereoselective Control in Synthesis

Achieving diastereoselective control is crucial in the synthesis of acyclic molecules with multiple stereocenters, such as this compound. The relative orientation of the hydroxyl groups can be directed by various synthetic strategies, including substrate-controlled and reagent-controlled methods.

One effective approach involves the reduction of α-hydroxy ketones or their silylated derivatives. The stereochemical outcome of the reduction of an α-silyloxy ketone is influenced by the nature of the reducing agent and the steric bulk of the silyl protecting group. For instance, chelation-controlled reduction using reagents like zinc borohydride (B1222165) can favor the formation of syn-diols, while non-chelating reducing agents such as L-Selectride tend to produce anti-diols due to Felkin-Anh-type selectivity. documentsdelivered.com

Another powerful strategy is the diastereoselective dihydroxylation of allylsilanes. The Sharpless asymmetric dihydroxylation, for example, can be employed to introduce the two hydroxyl groups in a stereocontrolled manner. The facial selectivity of the dihydroxylation is guided by the chiral ligands used in the catalytic system.

Furthermore, the addition of organometallic reagents to α-silyloxy aldehydes can proceed with high diastereoselectivity. organic-chemistry.org The stereochemistry of the resulting secondary alcohol is dictated by the coordination of the organometallic reagent to the α-alkoxy group. The table below summarizes some of the key methodologies for achieving diastereoselective synthesis of vicinal diols, which are applicable to the synthesis of this compound.

| Methodology | Key Reagents/Catalysts | Typical Diastereoselectivity | Applicable Substrate |

| Chelation-Controlled Reduction | Zn(BH₄)₂ | High syn selectivity | α-Silyloxy ketone |

| Non-Chelating Reduction | L-Selectride, K-Selectride | High anti selectivity | α-Silyloxy ketone |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligands (e.g., AD-mix-β) | High syn selectivity and high ee | Allyltrimethylsilane |

| Organometallic Addition | Grignard reagents, Organolithium reagents | Substrate and reagent dependent | α-Silyloxy aldehyde |

Methodologies for Enantiomeric Enrichment and Separation

The synthesis of enantiomerically pure this compound often requires either asymmetric synthesis or the resolution of a racemic mixture. Several methodologies are available for the enantiomeric enrichment and separation of chiral diols.

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. For 1,2-diols, enzyme-catalyzed acylation is a common method. Lipases, for instance, can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov

Another approach is the formation of diastereomeric derivatives. By reacting the racemic diol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative, a mixture of diastereomers is formed. libretexts.orgwikipedia.org These diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Chiral chromatography is a direct method for separating enantiomers. youtube.com Using a chiral stationary phase (CSP), the enantiomers of this compound can be separated based on their differential interactions with the CSP. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds, including alcohols.

| Methodology | Principle | Key Reagents/Materials | Outcome |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer | Lipases (e.g., Candida antarctica Lipase (B570770) B), Acyl donor | Enantioenriched diol and acylated diol |

| Diastereomeric Salt Formation | Formation of separable diastereomers | Chiral resolving agents (e.g., tartaric acid, mandelic acid) | Separated diastereomers, which are then converted to enantiomers |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Direct separation of enantiomers |

Biocatalytic and Chemoenzymatic Synthetic Routes

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Biocatalytic and chemoenzymatic strategies are increasingly being explored for the synthesis of chiral diols and organosilicon compounds. nih.govacs.org

Enzymatic Biotransformation for Diol Synthesis

Enzymes such as hydrolases, oxidoreductases, and lyases can be employed for the synthesis of chiral diols. For instance, the microbial reduction of α-hydroxy ketones can produce chiral 1,2-diols with high enantioselectivity. Various yeast strains and bacteria contain reductases that can perform this transformation.

Moreover, the biotransformation of glycerol and other simple precursors can lead to the formation of propanediols. researchgate.netnih.gov While not directly producing the trimethylsilyl derivative, these biocatalytic routes can provide chiral propanediol backbones that can be subsequently silylated. The use of whole-cell biocatalysts or isolated enzymes can be tailored to achieve the desired stereochemistry.

Chemoenzymatic Oxidation and Reduction Strategies

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. A common chemoenzymatic approach for chiral diol synthesis involves the enzymatic resolution of a racemic diol followed by chemical transformations. For example, a lipase can be used to selectively acylate one enantiomer of a diol, which can then be separated and further modified chemically. nih.gov

Oxidation reactions can also be performed chemoenzymatically. For instance, an alcohol dehydrogenase can be used for the stereoselective oxidation of a diol to an α-hydroxy ketone. This can be part of a dynamic kinetic resolution process where the undesired enantiomer is continuously racemized and converted to the desired product.

| Strategy | Enzyme Class | Transformation | Typical Substrate |

| Biocatalytic Reduction | Oxidoreductase | Ketone to chiral alcohol | α-Hydroxy ketone |

| Enzymatic Hydrolysis | Hydrolase | Racemic ester to chiral alcohol | Racemic ester of a diol |

| Chemoenzymatic Resolution | Lipase | Selective acylation of one enantiomer | Racemic diol |

| Chemoenzymatic Oxidation | Alcohol Dehydrogenase | Selective oxidation of one enantiomer | Racemic diol |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. dntb.gov.ua The synthesis of this compound can be made greener by considering several aspects.

The use of biocatalysts, as discussed in the previous section, is a key green chemistry principle, as enzymes operate under mild conditions (temperature, pH) and in aqueous media, reducing the need for harsh reagents and organic solvents.

Another important principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, including both metal-based and enzymatic catalysis, are inherently more atom-economical than stoichiometric reactions. researchgate.net For instance, the dehydrogenative coupling of hydrosilanes with diols to form silyl ethers is a highly atom-economical reaction that produces hydrogen gas as the only byproduct. mdpi.comnih.govacs.org

The choice of solvents is also critical. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis. Furthermore, designing synthetic routes that minimize the number of steps and avoid protection-deprotection sequences can lead to more efficient and less wasteful processes. The direct synthesis of organosilicon compounds from elemental silicon and alcohols is an area of active research with the potential for significant green chemistry benefits. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Catalysis | Use of enzymatic or metal catalysts to improve efficiency and reduce waste. researchgate.net |

| Atom Economy | Employing reactions like catalytic hydrosilylation that maximize the incorporation of reactants into the product. |

| Safer Solvents | Utilizing water or other environmentally benign solvents in biocatalytic steps. |

| Renewable Feedstocks | Exploring the use of bio-based starting materials for the propanediol backbone. |

| Reduced Derivatives | Designing synthetic routes that avoid unnecessary protection and deprotection steps. |

Chemical Reactivity and Mechanistic Investigations of 3 Trimethylsilyl 1,2 Propanediol

Transformations Involving the Hydroxyl Functionalities

The primary and secondary hydroxyl groups of 3-(trimethylsilyl)-1,2-propanediol are the main sites of its chemical reactivity, allowing for a variety of transformations.

Protection and Deprotection Strategies

In multi-step organic syntheses, it is often necessary to temporarily block the reactive hydroxyl groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which can be later removed to restore the original functionality.

Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. The hydroxyl groups of this compound can be converted to silyl ethers, most commonly trimethylsilyl (B98337) (TMS) ethers, by reaction with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534). wikipedia.org The base serves to neutralize the hydrochloric acid generated during the reaction.

The stability of silyl ethers varies depending on the steric bulk of the silyl group. While TMS ethers are relatively labile, bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer greater stability. psu.edu

The cleavage of silyl ethers, or desilylation, can be accomplished under acidic conditions or, more commonly, using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The high affinity of fluorine for silicon drives this cleavage reaction. The selective deprotection of different silyl ethers is also possible, allowing for the sequential unmasking of hydroxyl groups in a molecule. organic-chemistry.org For instance, the less sterically hindered silyl ether can often be removed selectively in the presence of a bulkier one.

A mild and efficient method for the chemoselective cleavage of alkyl silyl ethers, such as TBS, TIPS, and TBDPS, in the presence of aryl silyl ethers has been reported using catalytic quantities of trimethylsilyl bromide (TMSBr) in methanol. psu.edursc.org This method has been shown to effectively cleave bis-trimethylsilyl ethers, yielding the corresponding diol in high yield. psu.edu

Table 1: Reagents for Silyl Ether Formation and Cleavage

| Transformation | Reagent(s) | Comments |

| Silylation | Trimethylsilyl chloride (TMSCl), Triethylamine | Forms TMS ethers. |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Forms more stable TBDMS ethers. |

| Desilylation | Tetrabutylammonium fluoride (TBAF) | Common and effective method for most silyl ethers. |

| Desilylation | Acetic Acid/Water | Acid-catalyzed cleavage. |

| Desilylation | Trimethylsilyl bromide (TMSBr), Methanol | Chemoselective cleavage of alkyl silyl ethers. psu.edursc.org |

The 1,2-diol functionality of this compound is ideally suited for the formation of cyclic acetals and ketals. Reaction with an aldehyde or a ketone in the presence of an acid catalyst leads to the formation of a five-membered 1,3-dioxolane (B20135) ring. chemtube3d.comyoutube.comlibretexts.org This reaction is reversible and is often driven to completion by removing the water formed during the reaction.

Cyclic acetals and ketals are stable to basic and nucleophilic reagents, making them excellent protecting groups for diols. google.com The hydrolysis of the acetal (B89532) or ketal, and thus the deprotection of the diol, is achieved by treatment with aqueous acid. chemtube3d.com The general process for the preparation of cyclic acetals involves reacting a polyol with an excess of an aldehyde or ketone. google.com

The formation of cyclic acetals is generally favored kinetically and thermodynamically compared to acyclic acetals due to the intramolecular nature of the ring-closing step. chemtube3d.com

Table 2: Formation and Hydrolysis of Cyclic Acetals/Ketals

| Transformation | Reagent(s) | Product |

| Acetal/Ketal Formation | Aldehyde or Ketone, Acid Catalyst (e.g., p-toluenesulfonic acid) | Cyclic acetal or ketal |

| Hydrolysis (Deprotection) | Aqueous Acid (e.g., HCl, H₂SO₄) | This compound |

The presence of a primary and a secondary hydroxyl group in this compound allows for regioselective functionalization. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many reagents. This difference in reactivity can be exploited to selectively protect or functionalize the primary hydroxyl group in the presence of the secondary one.

Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the regioselective acylation of diols. uc.ptnih.govdoi.org Lipases can exhibit high selectivity for one hydroxyl group over another, enabling the preparation of mono-acylated derivatives. For example, Candida antarctica lipase (B570770) has been shown to catalyze the regioselective cinnamoylation and benzoylation of the aglycone moiety of certain glucosides. nih.gov Similarly, lipase PS has been used for the regioselective acylation of vicinal diols in steroids. uc.pt While specific studies on this compound are limited, the principles of lipase-catalyzed regioselective acylation suggest its potential applicability for selectively functionalizing one of the hydroxyl groups. nih.govnih.govnih.gov

The kinetic resolution of racemic 1,2-diols can also be achieved through lipase-catalyzed selective acylation, yielding enantiomerically enriched diols and their corresponding esters. nih.gov

Oxidation Reactions and Product Characterization

The oxidation of the hydroxyl groups in this compound can lead to a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the oxidant used and the reaction conditions. The oxidation of 1,2-diols can sometimes lead to cleavage of the carbon-carbon bond. nih.gov

Common oxidizing agents for alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), and methods based on dimethyl sulfoxide (B87167) (DMSO), such as the Swern oxidation. wikipedia.orgtcichemicals.comorganic-chemistry.orgyoutube.comnumberanalytics.comresearchgate.net The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.orgyoutube.comnumberanalytics.com It utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, which then oxidizes the alcohol. organic-chemistry.org

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is another important catalyst for the selective oxidation of alcohols. capes.gov.brresearchgate.netacs.orgacs.org In the presence of a co-oxidant, TEMPO can selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones. researchgate.net The TEMPO-catalyzed oxidation of 1,5-diols to δ-lactones has been reported, highlighting its utility in complex molecules. capes.gov.br

The oxidation of 1,2-propanediol itself has been studied, with products including lactic acid, pyruvic acid, and acetic acid, depending on the catalyst and conditions. researchgate.net Homogeneous oxidation of propanediols at elevated temperatures can lead to C-C bond cleavage. nih.gov

Characterization of the oxidation products would typically involve spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to determine the structure of the resulting carbonyl compounds or carboxylic acids.

Table 3: Common Oxidation Reactions of Alcohols

| Oxidation Method | Reagent(s) | Typical Products from 1°/2° Alcohols |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Aldehydes/Ketones |

| PCC Oxidation | Pyridinium Chlorochromate | Aldehydes/Ketones |

| TEMPO-catalyzed Oxidation | TEMPO, Co-oxidant (e.g., NaOCl) | Aldehydes/Ketones/Carboxylic Acids |

Reduction Reactions and Pathway Analysis

The reduction of carbonyl groups that could be formed from the oxidation of this compound would typically involve hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to regenerate the corresponding alcohols. The specific pathways would depend on the nature of the functional group being reduced.

Dehydration Processes of Organosilicon Diols

The dehydration of diols is a fundamental organic reaction that can be catalyzed by acids or bases and can also occur under thermal conditions. In the context of organosilicon diols such as this compound, the presence of the silicon atom can influence the reaction pathways and product distribution.

Acid-catalyzed dehydration of alcohols typically proceeds through an E1 or E2 mechanism. In the E1 mechanism, the reaction is initiated by the protonation of a hydroxyl group, which then departs as a water molecule to form a carbocation intermediate. youtube.comyoutube.com A subsequent deprotonation from an adjacent carbon atom leads to the formation of an alkene. youtube.comyoutube.com The stability of the carbocation intermediate is a key factor, with tertiary carbocations being more stable than secondary, which are more stable than primary carbocations. reddit.com For 1,2-diols, the reaction can be more complex, potentially involving pinacol-type rearrangements where a carbocation intermediate rearranges to a more stable structure before elimination.

Base-catalyzed dehydration of alcohols is also possible, particularly for alcohols with specific structural features that facilitate elimination. youtube.com This process typically follows an E2 mechanism, involving a concerted removal of a proton and the hydroxyl group. youtube.com

The thermal decomposition of organosilicon compounds, including those containing hydroxyl groups, can also lead to dehydration. escholarship.org The reaction mechanism in this case is often radical-based, involving homolytic cleavage of bonds at high temperatures. escholarship.orgescholarship.org For instance, the pyrolysis of some organosilane precursors proceeds via Si-C bond homolysis or molecular eliminations. escholarship.org

In the case of this compound, dehydration could potentially lead to the formation of allyl(trimethyl)silane or other unsaturated organosilicon compounds. The specific products and the predominant mechanism would depend on the reaction conditions, such as the type of catalyst (if any), temperature, and solvent. The presence of the trimethylsilyl group might influence the regioselectivity of the dehydration, potentially directing the elimination to form a specific isomer.

Studies on the dehydration of similar diols, such as 1,2-propanediol, have shown that the reaction can yield a variety of products, including propionaldehyde (B47417) and acetone, through different mechanistic pathways. researchgate.netresearchgate.net The use of specific catalysts, such as zeolites or supported heteropoly acids, can significantly influence the selectivity towards a particular product. researchgate.netresearchgate.net For example, medium pore size zeolites have demonstrated high activity and selectivity for the formation of propionaldehyde from 1,2-propanediol. researchgate.net

It is important to note that under certain conditions, intermolecular dehydration can also occur, leading to the formation of ethers or cyclic acetals, especially at lower temperatures. researchgate.netacs.org For instance, at low conversions during the dehydration of 1,2-propanediol, the product propanal can react with another molecule of the diol to form a cyclic acetal. researchgate.net

The following table summarizes the potential dehydration pathways for a generic 1,2-diol, which can be extrapolated to understand the possible reactions of this compound.

| Reaction Condition | Typical Mechanism | Potential Products |

| Acid Catalysis | E1 or E2 | Alkenes, rearranged products (e.g., aldehydes, ketones) |

| Base Catalysis | E2 | Alkenes |

| Thermal | Radical or Pericyclic | Alkenes, fragmentation products |

Reactions Involving the Trimethylsilyl Moiety

The trimethylsilyl (TMS) group in this compound is not merely a passive spectator but can actively participate in various chemical transformations. Its reactivity is a cornerstone of organosilicon chemistry, offering a wide array of synthetic possibilities.

Cleavage and Exchange Reactions of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond, while generally stable, can be cleaved under specific conditions. wikipedia.org This cleavage can be initiated by various reagents, leading to the removal or replacement of the trimethylsilyl group.

Protodesilylation: Strong acids can cause the cleavage of the Si-C bond, replacing the silyl group with a proton. wikipedia.org This reaction is particularly effective for aryl and some alkylsilanes. wikipedia.org

Halodesilylation: Electrophilic halogenating agents can also cleave the Si-C bond, introducing a halogen atom in place of the silyl group.

Nucleophilic Cleavage: While most nucleophiles are not strong enough to break the Si-C bond, certain nucleophiles like fluoride ions and alkoxides can effectively displace the carbon atom from the silicon. wikipedia.org The high strength of the silicon-fluorine bond makes fluoride ions particularly effective for this purpose.

Silyl Migration Phenomena and Rearrangements

The migration of a silyl group from one atom to another within a molecule is a well-documented phenomenon in organosilicon chemistry. These rearrangements are often driven by the formation of a more stable intermediate or product.

In the context of this compound, a silyl migration could potentially occur between the oxygen and carbon atoms or between the two oxygen atoms of the diol moiety, especially under catalytic conditions. For instance, a 1,2-migration of the silyl group from carbon to oxygen could lead to the formation of a silyl ether. The driving force for such a rearrangement would be the formation of a strong Si-O bond.

The following table outlines potential silyl migration pathways:

| Migration Type | Description |

| 1,2-Migration (C to O) | The trimethylsilyl group moves from the carbon atom to one of the adjacent oxygen atoms, forming a silyl ether. |

| 1,3-Migration (C to O) | The trimethylsilyl group shifts from the carbon atom to the more distant oxygen atom of the diol. |

| O-to-O Migration | If the silyl group were initially on one oxygen, it could migrate to the other oxygen atom. |

Nucleophilic Activation and Electrophilic Reactivity of Silyl Groups

The silicon atom in the trimethylsilyl group is susceptible to nucleophilic attack due to the polarization of the Si-C bond and the availability of d-orbitals on silicon. wikipedia.org This susceptibility can be enhanced by the presence of electron-withdrawing groups attached to the silicon.

Conversely, the trimethylsilyl group itself is not typically considered a strong electrophile. However, in certain reactions, organosilanes can act as electrophiles, especially when activated by a Lewis acid.

A key reaction involving the electrophilic nature of silicon is the Peterson olefination, where an α-silyl carbanion (an organosilicon anion) attacks a carbonyl compound to form an alkene. wikipedia.org While not directly applicable to this compound in its ground state, this reaction highlights the versatile reactivity of the silyl moiety.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, one can determine the reaction rate law.

For the dehydration of an organosilicon diol, a typical rate law might take the form:

Rate = k [Diol]^a [Catalyst]^b

where:

k is the rate constant

[Diol] is the concentration of the organosilicon diol

[Catalyst] is the concentration of the acid or base catalyst

a and b are the reaction orders with respect to the diol and the catalyst, respectively.

The values of a and b provide insights into the molecularity of the rate-determining step of the reaction. For example, if the reaction is first order in both the diol and the catalyst, it suggests that both molecules are involved in the rate-determining step, which is consistent with many acid- or base-catalyzed reactions. youtube.com

Detailed mechanistic and kinetic studies of the hydrothermal dehydration of cyclohexanediols have shown that interactions between the hydroxyl groups, such as hydrogen bonding, can significantly influence the reaction rates and pathways. nih.gov These studies highlight the importance of considering the specific structure of the diol when investigating its reactivity. nih.gov

The following table presents a hypothetical set of kinetic data for the acid-catalyzed dehydration of this compound, illustrating how the reaction orders could be determined.

| Experiment | [Diol] (M) | [H+] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Catalyst-Substrate Interactions and Transition State Analysis

The chemical behavior of this compound in catalyzed reactions is primarily governed by its two hydroxyl groups. These groups can serve as points of interaction with a catalyst, acting as nucleophiles or, upon activation, as leaving groups.

In a theoretical acid-catalyzed reaction, such as dehydration, the hydroxyl moieties would be the initial sites of interaction. A Lewis or Brønsted acid catalyst would coordinate to one of the oxygen atoms. This coordination enhances the leaving group ability of the hydroxyl group by allowing it to depart as a water molecule. The sterically demanding trimethylsilyl (TMS) group is expected to exert significant influence on this interaction, potentially directing the catalyst to the less sterically encumbered hydroxyl group.

Transition state analysis for such a reaction, likely approached through computational chemistry, would investigate the high-energy state where the carbon-oxygen bond is partially broken and a new bond is beginning to form. The electronic properties of the silicon atom could play a role in stabilizing this transition state, particularly if a positive charge develops on an adjacent carbon atom, a phenomenon known as the beta-silicon effect.

Table 1: Hypothetical Catalyst-Substrate Interactions and Transition State Considerations

| Reaction Type | Catalyst | Primary Interaction Site | Potential Influence of TMS Group on Transition State |

| Dehydration | Acid (Brønsted or Lewis) | Hydroxyl Groups | Steric hindrance directing catalyst binding; electronic stabilization of a carbocation-like transition state. |

| Oxidation | Metal-based (e.g., Ru, Mn) | Hydroxyl Groups | Influencing the regioselectivity of oxidation through steric hindrance. |

| Etherification | Acid or Base | Hydroxyl Groups | Acting as a bulky directing group, potentially favoring reaction at the less hindered hydroxyl. |

| Note: This table is illustrative and based on general chemical principles, not on specific experimental data for this compound. |

Identification and Characterization of Reaction Intermediates

The intermediates formed during reactions of this compound would be transient species whose structure depends on the specific reaction pathway.

For an acid-catalyzed dehydration, the formation of a carbocation intermediate after the loss of water is a plausible mechanistic step. The location of the TMS group relative to the resulting carbocation would be critical. A carbocation beta to the silicon atom is known to be significantly stabilized by hyperconjugation, which could facilitate a rapid and stereoselective elimination to form an alkene. Alternatively, the reaction could proceed through a concerted mechanism, bypassing a discrete carbocation intermediate.

In the case of an oxidation reaction, for example using periodic acid, a cyclic ester intermediate involving the diol and the iodine atom is expected. The subsequent decomposition of this cyclic intermediate would lead to the cleavage of the carbon-carbon bond between the two hydroxyl groups.

The definitive identification and characterization of these fleeting intermediates would necessitate advanced analytical techniques. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be used to observe and structurally elucidate less stable species. In cases of radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice.

Table 2: Potential Reaction Intermediates and Methods for Characterization

| Reaction Type | Hypothetical Intermediate | Potential Characterization Techniques |

| Acid-Catalyzed Dehydration | β-Silyl Carbocation | Low-Temperature NMR, Computational Modeling, Chemical Trapping |

| Oxidation (with Periodate) | Cyclic Periodate Ester | NMR, Infrared (IR) Spectroscopy, Mass Spectrometry |

| Radical-initiated Reaction | Carbon-centered Radical | Electron Paramagnetic Resonance (EPR) Spectroscopy, Chemical Trapping |

| Note: This table outlines potential intermediates based on the structure of this compound and is not based on direct experimental observations. |

Advanced Applications in Complex Molecule Synthesis and Materials Science

3-(Trimethylsilyl)-1,2-propanediol as a Chiral Building Block

A chiral building block is a pre-existing, enantiomerically pure molecule that can be incorporated into a larger synthetic target, transferring its stereochemical information. This "chiral pool" synthesis is an efficient strategy for creating complex, stereochemically defined molecules without the need for de novo asymmetric synthesis at every chiral center. wikipedia.org this compound, in its optically active forms, is an exemplary C3 chiral building block. Its utility stems from the predictable reactivity of its functional groups: two secondary hydroxyl groups and a carbon-silicon bond.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. nih.gov The incorporation of this compound allows chemists to introduce a defined 1,2-diol stereochemistry into a target molecule. The trimethylsilyl (B98337) (TMS) group serves multiple roles: it can act as a bulky directing group, influencing the stereochemical outcome of nearby reactions, or as a protecting group for a masked third hydroxyl group (following oxidation).

In a typical synthetic sequence, the diol functionality can be selectively protected or activated, allowing for the diastereoselective functionalization of the carbon backbone. For instance, the formation of a cyclic acetal (B89532) or ketal from the 1,2-diol locks the conformation, enabling stereocontrolled reactions on other parts of the molecule or on the remaining functional handle.

Table 1: Conceptual Stereoselective Reactions Incorporating this compound

| Reaction Type | Reagents | Resulting Structure | Stereochemical Outcome |

| Directed Epoxidation | 1. Protect one -OH 2. m-CPBA | Epoxide adjacent to remaining -OH | Stereochemistry directed by the free hydroxyl group via hydrogen bonding. |

| Acetal Formation & Alkylation | 1. Acetone, H+ 2. Deprotonation & R-X | Alkylated diol derivative | The rigid cyclic acetal shields one face of the molecule, directing incoming electrophiles. |

| Organometallic Addition | 1. Monoprotection 2. R-MgBr or R-Li | Diol with new C-C bond | The chiral center and bulky TMS group can influence the facial selectivity of addition to a nearby carbonyl. |

As a versatile precursor, this compound can be transformed into a wide array of other valuable optically active compounds. nih.gov The differential reactivity of the hydroxyl groups and the C-Si bond is key to its utility. One or both hydroxyls can be converted into ethers, esters, or leaving groups for substitution reactions. Critically, the trimethylsilyl group can be replaced with other functionalities, such as a halogen or, through oxidative cleavage (e.g., Fleming-Tamao oxidation), a hydroxyl group, effectively converting the molecule into a protected glycerol (B35011) derivative. This flexibility makes it a valuable starting material for synthesizing more complex chiral ligands, pharmaceutical intermediates, and natural product fragments.

Table 2: Transformations of this compound into Other Optically Active Compounds

| Transformation | Reagents | Product Class | Significance |

| Oxidative Cleavage | H₂O₂, KF, KHCO₃ | Chiral 1,2,3-Propanetriol derivative | Access to protected glycerols, key in lipid and carbohydrate chemistry. |

| Halogenation | N-Bromosuccinimide (NBS) | Chiral brominated diol | Intermediate for introducing the diol fragment via nucleophilic substitution. |

| Tosylation/Mesylation | TsCl or MsCl, Pyridine (B92270) | Chiral sulfonate esters | Activates hydroxyl groups for displacement reactions to form C-N, C-O, or C-C bonds. |

| Ether Formation | NaH, R-X | Chiral di-ethers | Useful as chiral solvents or ligands for asymmetric catalysis. |

Integration into Total Synthesis of Complex Molecules

The total synthesis of natural products and active pharmaceutical ingredients (APIs) is a primary driver of innovation in organic chemistry. nih.govnih.gov Success in this field often hinges on a convergent strategy, where complex molecules are assembled from smaller, pre-functionalized fragments. numberanalytics.com this compound represents an ideal fragment for such strategies.

Many natural products, particularly polyketides and macrolides, contain long carbon chains decorated with multiple stereocenters, often including 1,2- or 1,3-diol motifs. researchgate.net A retrosynthetic analysis of such a target might identify a C3 chiral diol as a key disconnection point. By using (R)- or (S)-3-(trimethylsilyl)-1,2-propanediol, a chemist can build a significant portion of the carbon skeleton with pre-installed stereochemistry, dramatically simplifying the synthetic challenge.

For example, in the hypothetical synthesis of a fragment of the antibiotic Erythromycin, a building block with the stereochemistry present in this compound could be elaborated through chain extension reactions, such as aldol (B89426) additions or Wittig reactions, to construct the larger carbon framework. The TMS group would ensure that this fragment is soluble in organic solvents and can be carried through multiple steps before a potential final-stage oxidation to reveal a terminal hydroxyl group if needed.

Active Pharmaceutical Ingredients (APIs) are the components of drugs responsible for their therapeutic effects. pharmanoble.comnih.gov The synthesis of modern APIs, which are often complex chiral molecules, requires a reliable supply of high-purity, stereochemically defined intermediates. Chiral diols are a common structural feature in many drugs. For instance, the anti-diabetic drug Dapagliflozin (B1669812), while synthesized from a gluconolactone (B72293) derivative, employs trimethylsilyl protecting groups to manage its multiple hydroxyl functions during key C-C bond-forming steps. wikipedia.org

This compound serves as a valuable intermediate for API synthesis by providing a stable, easily handled source of a C3 chiral diol. This building block can be used to construct key fragments of various drug classes.

Table 3: Potential API Scaffolds Derivable from this compound

| API Class | Target Scaffold/Fragment | Synthetic Utility of Precursor |

| Beta-blockers | (e.g., Propranolol analogues) | Aryloxy-propanolamine fragment |

| Antiviral Drugs | (e.g., Acyclic nucleoside analogues) | Chiral side chain of the nucleobase |

| Enzyme Inhibitors | (e.g., Protease inhibitors) | Hydroxyethylene isosteres |

| SGLT2 Inhibitors | (e.g., Dapagliflozin analogues) | C-Aryl glucoside mimics |

Role in the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is crucial for advancing chemical synthesis. Chiral 1,2-diols are a privileged scaffold in the design of ligands for asymmetric catalysis. The famous TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands, for example, are derived from tartaric acid, a C4 1,2-diol.

This compound offers a platform for creating novel C3-symmetric or pseudo-symmetric chiral ligands. The two hydroxyl groups can be functionalized to introduce coordinating atoms like phosphorus (for phosphine (B1218219) ligands), nitrogen (for amine or pyridine ligands), or oxygen (for crown ether-type ligands). The trimethylsilyl group can be retained as a bulky, sterically-demanding substituent to create a well-defined chiral pocket around a metal center, or it can be further functionalized. For instance, pyrolysis of 1,2-propanediol in the presence of certain catalysts can yield dioxolanes, highlighting a potential pathway for creating rigid ligand backbones. sciforum.net

Table 4: Conceptual Design of Novel Chiral Ligands from this compound

| Ligand Type | Conceptual Synthetic Step | Potential Application |

| Chiral Diphosphine | Convert both -OH groups to -PPh₂ groups via tosylation and substitution. | Asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Diamine | Convert both -OH groups to amino groups via reductive amination or substitution. | Asymmetric transfer hydrogenation, Lewis base catalysis. |

| Silyl-Tethered Ligand | Functionalize the TMS group (e.g., via ipso-substitution) to attach a catalytic moiety. | Heterogenized catalysis, where the silyl (B83357) group anchors the catalyst to a support. |

Precursors for Polyfunctional Chiral Ligands

Optically pure 1,2-diols and 1,3-diols are highly sought-after structural motifs, widely present in natural products, pharmaceuticals, and as chiral auxiliaries or ligands for asymmetric transformations. researchgate.net The synthesis of these diols, particularly from abundant and inexpensive chemical feedstocks, is a key area of research. researchgate.net While direct studies on this compound as a precursor for polyfunctional chiral ligands are not extensively documented, the principles of chiral diol synthesis provide a strong foundation for its potential in this area.

A modular approach to the catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols has been developed, highlighting the importance of the diol group, which can be temporarily masked to impart selectivity during key C-H functionalization steps. researchgate.net This methodology allows for the construction of enantioenriched diols from high-production-volume chemicals like ethane-1,2-diol and 1,3-propanediol (B51772). researchgate.net The presence of the trimethylsilyl group in this compound offers an additional site for chemical modification, potentially influencing the steric and electronic properties of the resulting ligands. This could enable the fine-tuning of ligand-metal interactions, a critical factor in the efficacy of enantioselective catalysts. The synthesis of chiral ligands from such functionalized diols is crucial for the development of catalysts used in the production of pharmaceuticals and other fine chemicals where stereochemistry is paramount. researchgate.net

Scaffolds for Heterogeneous and Homogeneous Catalysts

The application of this compound extends to the development of catalytic systems. The trimethylsilyl (TMS) group can be used to functionalize catalyst supports, thereby modifying their surface properties and enhancing catalytic activity. For instance, γ-Al2O3 functionalized with TMS has been evaluated as a catalyst for the dehydration of 1,2-propanediol. scienceinfo.com This modification led to a significant increase in catalytic activity compared to the native alumina (B75360) catalyst. scienceinfo.com Kinetic studies suggest that the increased rate of dehydration is not due to an alternative reaction mechanism but rather an increase in the number of effective active sites on the TMS-functionalized surface. scienceinfo.com The TMS coating is believed to favor the binding of diols in a monodentate configuration, which is a key aspect of the concerted dehydration mechanism. scienceinfo.com

While this example illustrates the role of the TMS group in modifying a support, the diol functionality of this compound itself can serve as a scaffold for building catalyst structures. The diol can be used to anchor catalytic metal centers, and the silyl group can be further functionalized to tune the catalyst's properties or to immobilize it on a solid support for heterogeneous catalysis. This dual functionality allows for the creation of well-defined catalytic environments, which is essential for achieving high selectivity and efficiency in chemical transformations.

Applications in Polymer Science and Advanced Materials

The unique combination of a reactive diol and a stable silyl group makes this compound a valuable monomer and precursor in the synthesis of advanced polymers and materials with tailored properties.

Precursors for Siloxyalumoxanes and Alumosiloxanes

Organosilicon diols, such as those structurally related to this compound, are key precursors in the synthesis of siloxyalumoxanes and alumosiloxanes. These materials are of interest for their potential applications in ceramics and as catalyst components. The reaction of organosilicon diols with organoaluminum compounds like triisobutylaluminum (B85569) (Al(iBu)₃) and tetraisobutylalumoxane has been studied to understand the formation of these complex structures. nih.goviust.ac.irresearchgate.netresearchgate.netwiley-vch.de

The interaction between an α-diol, 1,3-bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane, and Al(iBu)₃ demonstrates the reactivity of the hydroxyl groups. iust.ac.ir At an equimolar ratio, only one hydroxyl group reacts, likely due to steric hindrance, forming 1-(diisobutylalumoxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyl-disiloxane. iust.ac.ir However, with a double excess of Al(iBu)₃, both hydroxyl groups are fully replaced by aluminum alkyl residues. iust.ac.ir In contrast, the reaction with tetraisobutylalumoxane leads to the formation of oligomeric compounds. iust.ac.ir These studies highlight how the stoichiometry and the nature of the aluminum reagent control the final structure of the resulting siloxyalumoxane or alumosiloxane. The presence of the trimethylsilyl group in this compound would be expected to influence the reactivity and solubility of the precursors and the properties of the final materials.

Table 1: Reaction Products of Organosilicon Diols with Triisobutylaluminum

| Reactants (Molar Ratio) | Product | Reference |

| α-diol : Al(iBu)₃ (1:1) | 1-(diisobutylalumoxymethyl)-3-(hydroxymethyl)-1,1,3,3-tetramethyl-disiloxane | iust.ac.ir |

| α-diol : Al(iBu)₃ (1:2) | 1,3-bis(diisobutylalumoxymethyl)-1,1,3,3-tetramethyldisiloxane | iust.ac.ir |

| α-diol : Tetraisobutylalumoxane | Oligomeric compounds | iust.ac.ir |

Monomers for Tailored Polymeric Architectures

The diol functionality of this compound allows it to act as a monomer in step-growth polymerization to form polyesters and polyurethanes. The incorporation of the trimethylsilyl group into the polymer backbone can significantly influence the material's properties, such as thermal stability, solubility, and gas permeability. For example, the polymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) with a crosslinker has been used to create porous polymeric microspheres. nih.gov The thermal stability of these copolymers was found to increase with a higher amount of the silylated monomer in the polymerization mixture. nih.gov

Furthermore, the synthesis of poly(silylether)s from various diols and hydrosilanes using a manganese catalyst has been demonstrated. nih.gov This method allows for the creation of polymers with varying backbones and molecular weights. nih.gov The use of a silylated diol like this compound in such polymerizations could lead to polymers with unique silicon connectivity in the main chain, offering a route to materials with precisely engineered properties for applications in areas such as coatings, adhesives, and elastomers. google.com

Table 2: Properties of Porous Copolymers

| Monomer Composition | Specific Surface Area (m²/g) | Thermal Stability (5% mass loss, °C) | Reference |

| Low TMPSM content | 382 (toluene) / 357 (chlorobenzene) | 269 (He) / 266 (air) | nih.gov |

| High TMPSM content | 457 (toluene) / 500 (chlorobenzene) | 283 (He) / 298 (air) | nih.gov |

Contributions to Oligonucleotide Conjugate Synthesis

In the field of biotechnology, the modification of oligonucleotides is crucial for enhancing their therapeutic potential. Linkers are often used to attach other molecules, such as peptides or lipids, to oligonucleotides to improve their delivery and efficacy. The use of 1,3-propanediol as a linker in oligonucleotide conjugates has been shown to be effective in creating artificial mismatches in RNA-DNA duplexes, which can enhance the sequence-specific cleavage of RNA. nih.gov These linkers mimic the three-carbon spacing between the 5'- and 3'-hydroxyls of a natural nucleotide. nih.gov

The incorporation of one or more 1,3-propanediol linkers adjacent to a catalytic moiety in a DNA strand resulted in the cleavage of a complementary RNA target at multiple phosphate (B84403) sites. nih.gov This demonstrates the utility of such diol-based linkers in the design of ribozyme mimics. While the direct use of this compound in this context has not been specifically reported, its structural similarity to 1,3-propanediol suggests its potential as a functional linker. The trimethylsilyl group could offer advantages such as improved solubility in organic solvents used during synthesis or provide a handle for further chemical modifications. The development of new cholesterol derivatives containing aminodiols like 3-amino-1,2-propanediol (B146019) for oligonucleotide conjugation further underscores the importance of diol structures in this application area. nih.gov

State of the Art Analytical Techniques for Characterization and Research

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone technique in the analysis of 3-(trimethylsilyl)-1,2-propanediol, offering high sensitivity and detailed structural information.

High-resolution mass spectrometry (HRMS) is indispensable for the accurate determination of the molecular formula of this compound. By providing a high degree of mass accuracy, typically in the low parts-per-million (ppm) range, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is particularly crucial in complex matrices where isobaric interferences are common. The exact mass of the protonated molecule [M+H]⁺ of this compound can be measured and compared with the theoretical value to confirm its elemental composition.

| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 149.0998 | 149.0995 | -2.0 |

| [M+Na]⁺ | 171.0817 | 171.0814 | -1.7 |

This table is illustrative and values may vary based on instrumentation and experimental conditions.

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the precursor ion of the compound is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide a wealth of information about the molecule's connectivity and functional groups. The fragmentation of silylated compounds often involves characteristic losses of methyl groups (CH₃) and the trimethylsilyl (B98337) group (Si(CH₃)₃). The fragmentation of this compound would likely proceed through the cleavage of the C-C and C-O bonds, providing valuable structural insights.

To improve the volatility and ionization efficiency of this compound for gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl groups can be further derivatized. Silylation is a common derivatization technique where the active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl group. This process not only increases the volatility of the analyte but also often leads to more characteristic and interpretable mass spectra. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This additional derivatization can significantly enhance the sensitivity and selectivity of the MS analysis.

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of this compound and related vicinal diols. Both gas and liquid chromatography offer powerful means of separation and detection, often enhanced by derivatization strategies.

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds. gcms.cz Due to the inherent volatility of the trimethylsilyl group, this compound is well-suited for GC analysis. The silylation of the diol group reduces polarity and hydrogen bonding, leading to improved volatility and thermal stability compared to the underivatized diol. gcms.cznumberanalytics.comresearchgate.net

GC is frequently coupled with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification.

GC-FID: This configuration is robust for quantifying the compound. The FID responds to the carbon atoms in the molecule, providing a signal proportional to the amount of analyte. While sensitive, it does not provide structural information. Perfluoro acid anhydrides can be used as derivatizing reagents for analysis with FID. gcms.cz

GC-MS: This is the gold standard for identifying and quantifying silylated compounds. numberanalytics.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for this compound. This allows for unambiguous identification, even in complex mixtures. researchgate.netbrjac.com.br GC-MS has been effectively used for the analysis of similar compounds, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), at trace levels. nih.govagriculturejournals.cz

The choice of GC column is critical for achieving optimal separation. While polar columns are traditionally used for polar analytes, the active hydroxyl groups of underivatized diols can cause significant peak tailing. sigmaaldrich.com For silylated compounds like this compound, a non-polar column, such as one with a poly(dimethylsiloxane) phase, can minimize these interactions, reduce tailing, and provide better peak shape. sigmaaldrich.com However, method development may be required to achieve the necessary retention and selectivity. sigmaaldrich.com

Table 1: GC Parameters for Diol and Silylated Compound Analysis

| Parameter | Typical Setting/Value | Rationale/Reference |

|---|---|---|

| Column Type | Non-polar (e.g., DB-1, DB-5, Equity-1) or modified polar (e.g., SPB-1000) | Non-polar columns reduce interaction with silyl (B83357) groups, improving peak shape. sigmaaldrich.comchromforum.org Modified polar columns can inhibit tailing for diols. sigmaaldrich.com |

| Injection Mode | Split/Splitless | Standard for capillary GC, allows for analysis of a wide concentration range. |

| Detector | Mass Spectrometry (MS), Flame Ionization (FID) | MS for definitive identification and quantification. researchgate.netbrjac.com.br FID for robust quantification. gcms.cz |

| Derivatization | Silylation (e.g., with BSTFA, MSTFA) | Increases volatility and thermal stability, crucial for GC analysis of diols. numberanalytics.comsigmaaldrich.comyoutube.com |

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis. For diols like 1,2-propanediol, silylation is the most common and effective derivatization technique for GC analysis. gcms.cznumberanalytics.com The process involves replacing the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) group. gcms.czsigmaaldrich.com

The primary goals of silylating 1,2-propanediol are to:

Increase Volatility: By masking the polar -OH groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and making the compound suitable for vaporization in the GC inlet. numberanalytics.comyoutube.com

Enhance Thermal Stability: The resulting silyl ethers are generally more thermally stable than the parent alcohols, preventing degradation at the high temperatures used in GC. numberanalytics.com

Improve Chromatographic Behavior: Silylation reduces the polarity of the analyte, minimizing interactions with active sites in the GC system and leading to sharper, more symmetrical peaks. gcms.cznumberanalytics.com

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). brjac.com.brsigmaaldrich.comyoutube.com The optimization of the silylation reaction is critical for achieving quantitative and reproducible results. numberanalytics.com Key parameters to consider include:

Reagent Choice and Concentration: The chosen silylating agent must be reactive enough to derivatize the hydroxyl groups efficiently. numberanalytics.com An excess of the reagent is typically used to drive the reaction to completion. chromforum.org

Reaction Time and Temperature: Reaction conditions must be carefully controlled. While some reactions are rapid at room temperature, others may require heating to proceed to completion. sigmaaldrich.comnumberanalytics.com However, excessive heat can lead to the formation of unwanted by-products or artifacts. researchgate.netnumberanalytics.com

Solvent: The solvent must be inert, dry, and capable of dissolving both the analyte and the reagent. Pyridine (B92270) and dimethylformamide (DMF) are common choices. chromforum.orgchromforum.org

Exclusion of Moisture: Water can react with the silylating reagent and the silyl ether product, reducing the yield and effectiveness of the derivatization. Therefore, all glassware must be dry, and anhydrous solvents should be used. sigmaaldrich.comyoutube.com

Table 2: Common Silylating Agents and Conditions

| Silylating Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heat at 60-75°C for 30-60 min in pyridine or DMF. sigmaaldrich.comchromforum.org | A powerful and widely used silylating agent. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heat at 37-75°C for 30-90 min. brjac.com.bryoutube.com | Reported to be the most volatile of the common TMS reagents, minimizing interference. youtube.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other reagents like BSTFA. sigmaaldrich.com | Increases the reactivity of the primary silylating agent. |

While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for analyzing vicinal diols in complex biological or aqueous samples where direct GC analysis is difficult due to low analyte concentration or matrix interference. mdpi.comnih.gov

A significant challenge in HPLC analysis of simple diols is their lack of a strong chromophore, which makes detection by standard UV-Vis detectors difficult. To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the molecule. researchgate.net For vicinal diols, a common and highly specific derivatization strategy involves reaction with a boronic acid derivative to form a stable cyclic boronate ester. mdpi.comnih.gov

Recent advancements have focused on post-column derivatization (PCD) coupled with mass spectrometry. mdpi.comnih.govresearchgate.net In this approach, the underivatized diols are first separated by HPLC. The column effluent is then mixed with a derivatizing reagent before entering the MS detector. A notable example is the use of 6-bromo-3-pyridinylboronic acid (BPBA) as a reagent. mdpi.comnih.govnih.gov

The advantages of LC-PCD-MS include:

The chromatographic separation is performed on the original, unmodified analytes. mdpi.comnih.gov

Matrix effects on the derivatization reaction are minimized because interfering compounds are separated from the analytes before the reaction occurs. nih.gov

The derivatization tag can be chosen to significantly enhance ionization efficiency and selectivity in the MS detector. mdpi.comnih.gov

This approach has proven to be highly sensitive and selective for profiling vicinal diols, achieving detection limits in the nanomolar range. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule's chemical bonds. horiba.com

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, key expected IR absorption bands include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups. The breadth is due to hydrogen bonding.

C-H Stretch: Sharp bands between 2850-3000 cm⁻¹ arising from the methyl and methylene (B1212753) groups. horiba.com

Si-CH₃ Bending: A characteristic strong band around 1250-1275 cm⁻¹ indicates the presence of the trimethylsilyl group. horiba.com

Si-O-C Stretch: Strong, broad stretching vibrations in the 1000-1150 cm⁻¹ region are characteristic of the siloxane and C-O bonds. horiba.comresearchgate.net

Si-C Stretch: Vibrations for the Si-C bond can be observed in the 750-880 cm⁻¹ range. horiba.com

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov It is highly effective for characterizing the organic moieties and the siloxane framework in organosilicon compounds. nih.govresearchgate.net For this compound, Raman spectroscopy would be expected to show:

Si-O-Si and Si-C vibrations: The Si-O bond stretch typically appears around 494 cm⁻¹. researchgate.net The symmetric Si-C stretching vibrations are also readily observed.

C-H and C-C vibrations: The hydrocarbon backbone of the propanediol (B1597323) moiety will produce characteristic peaks.

Low-frequency modes: The heavier mass of the silicon atom compared to carbon results in characteristic vibrations at lower frequencies. physicsopenlab.org

Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key trimethylsilyl ether and propanediol functionalities. nih.gov

Table 3: Key Vibrational Bands for this compound

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Hydroxyl (-OH) | IR | 3200 - 3600 (broad) | O-H Stretch |

| Alkyl (C-H) | IR/Raman | 2850 - 3000 | C-H Stretch |

| Trimethylsilyl (Si-CH₃) | IR | 1250 - 1275 | Symmetric Bending (Deformation) |

| Silyl Ether (Si-O-C) | IR | 1000 - 1150 | Asymmetric Stretch |

| Silicon-Carbon (Si-C) | IR/Raman | 750 - 880 | Si-C Stretch |

| Silicon-Oxygen (Si-O) | Raman | ~494 | Si-O Stretch |

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen, and silicon) within a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its chemical formula, C₆H₁₆O₂Si. scbt.com This comparison is crucial for verifying the compound's elemental composition and assessing its purity.

Theoretical Composition of C₆H₁₆O₂Si (MW: 148.28 g/mol ):

Carbon (C): 48.60%

Hydrogen (H): 10.87%

Oxygen (O): 21.58%

Silicon (Si): 18.95%

A powerful microanalytical technique for the quantification of silylated compounds is Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) . researchgate.netrsc.org This method combines the separation power of GC with the highly sensitive and element-specific detection of ICP-MS. By tuning the mass spectrometer to detect the silicon isotope (²⁸Si), the technique can quantify any silicon-containing compound that elutes from the GC column. A key advantage is that the sensitivity is identical for all silylated compounds, allowing for substance-independent quantification. researchgate.netrsc.org This technique has demonstrated extremely low detection limits, on the order of 100 nmol/L, making it an excellent tool for trace analysis of silylated organic compounds. researchgate.netrsc.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Energetic Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organosilicon compounds. unimib.it It offers a balance between computational cost and accuracy, making it suitable for exploring the complex potential energy surfaces of chemical reactions. unimib.it For a molecule such as 3-(Trimethylsilyl)-1,2-propanediol, DFT can be employed to predict how it might react and the energy changes involved in those transformations.

Table 1: Illustrative DFT-Calculated Energetic Data for a Hypothetical Reaction

This table provides an example of the type of data generated from DFT calculations for a hypothetical reaction step involving a silyl (B83357) diol. The values illustrate how computational methods quantify the energy changes during a reaction.

| Parameter | Description | Illustrative Energy (kcal/mol) |

| ΔE‡ | Activation Energy: The energy barrier that must be overcome for the reaction to proceed. | +18.5 |

| ΔErxn | Reaction Energy: The net energy change between reactants and products. A negative value indicates an exothermic reaction. | -5.6 |

| Transition State | A high-energy, unstable configuration of atoms that exists for a moment during the conversion of reactants into products. | [Structure] |

| Intermediate | A relatively stable molecule formed as a temporary step between reactants and products. | [Structure] |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov this compound is a flexible molecule that can adopt numerous spatial arrangements, known as conformations, due to rotation around its single bonds. MD simulations model the movements of every atom in the molecule and its surrounding environment (like a solvent), providing a detailed picture of its conformational preferences. escholarship.org